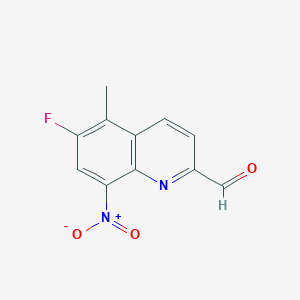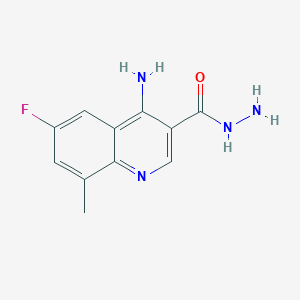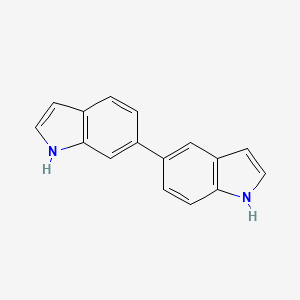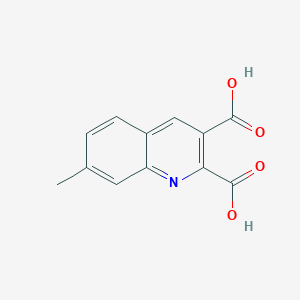
7-Methylquinoline-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylquinoline-2,3-dicarboxylic acid is a heterocyclic aromatic compound with the molecular formula C₁₂H₉NO₄ and a molecular weight of 231.2 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal, synthetic organic, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of quinoline-2,3-dicarboxylic acid derivatives, including 7-Methylquinoline-2,3-dicarboxylic acid, can be achieved through various synthetic routes. One common method involves the reaction of dichlorosuccinate with an amine in an inert solvent at temperatures ranging from 25°C to reflux for 1 to 24 hours . The resulting mixture is further reacted with aniline in the presence of an organic acid, such as acetic acid, at temperatures between 25°C and 90°C for 1 to 24 hours. The final step involves the use of a Vilsmeier reagent to yield the desired quinoline-2,3-dicarboxylic acid .
Industrial Production Methods: Industrial production methods for quinoline derivatives often focus on greener and more sustainable processes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methylquinoline-2,3-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) is commonly used for the oxidation of quinoline derivatives.
Substitution: Electrophilic substitution reactions often involve reagents such as sulfuric acid (H₂SO₄) and acetic anhydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-2,3-dicarboxylic acid derivatives, while reduction can produce various hydrogenated quinoline compounds .
Applications De Recherche Scientifique
7-Methylquinoline-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is employed in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Methylquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- Quinoline-2,3-dicarboxylic acid
- 2-Methylquinoline
- 3-Methylquinoline
- Isoquinoline
Comparison: 7-Methylquinoline-2,3-dicarboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other quinoline derivatives, it may exhibit different pharmacological properties and industrial applications .
Propriétés
Numéro CAS |
948291-03-0 |
|---|---|
Formule moléculaire |
C12H9NO4 |
Poids moléculaire |
231.20 g/mol |
Nom IUPAC |
7-methylquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C12H9NO4/c1-6-2-3-7-5-8(11(14)15)10(12(16)17)13-9(7)4-6/h2-5H,1H3,(H,14,15)(H,16,17) |
Clé InChI |
KSUMYWMNVADYCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC(=C(C=C2C=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


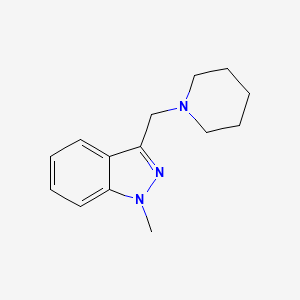
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11878519.png)
